8-Tetradecynoic acid
CAS No.: 55182-90-6
Cat. No.: VC19578527
Molecular Formula: C14H24O2
Molecular Weight: 224.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55182-90-6 |
|---|---|
| Molecular Formula | C14H24O2 |
| Molecular Weight | 224.34 g/mol |
| IUPAC Name | tetradec-8-ynoic acid |
| Standard InChI | InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-5,8-13H2,1H3,(H,15,16) |
| Standard InChI Key | UIFQFQSRDJAJHH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC#CCCCCCCC(=O)O |
Introduction
Structural and Chemical Identity
8-Tetradecynoic acid belongs to the alkynoic fatty acid family, characterized by a 14-carbon backbone with a terminal carboxylic acid group and an internal triple bond (C≡C) at the 8th position. Its molecular formula is C₁₄H₂₄O₂, with a molecular weight of 224.34 g/mol. The compound’s IUPAC name, tetradec-8-ynoic acid, reflects this configuration. Key identifiers include:
Table 1: Fundamental chemical descriptors of 8-tetradecynoic acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 55182-90-6 | |
| SMILES | CCCCCCC#CCCCCCCC(=O)O | |
| InChI Key | UIFQFQSRDJAJHH-UHFFFAOYSA-N | |
| Exact Mass | 224.178 g/mol | |
| LogP (Octanol-Water) | 3.995 (predicted) |
The alkyne moiety introduces significant rigidity into the hydrocarbon chain, influencing intermolecular interactions and solubility. Compared to saturated analogs like tetradecanoic acid, the triple bond reduces rotational freedom, potentially enhancing membrane-disruptive capabilities in biological systems.
Physicochemical Properties
While experimental data for 8-tetradecynoic acid remain sparse, its isomer (9-tetradecynoic acid, CAS 55182-92-8) offers a useful analog for inferring properties . Both isomers share identical molecular formulas but differ in alkyne positioning, leading to subtle variations in physical behavior:
Table 2: Comparative properties of 8- and 9-tetradecynoic acid isomers
| Property | 8-Tetradecynoic Acid (Predicted) | 9-Tetradecynoic Acid (Measured) |
|---|---|---|
| Density | ~0.94 g/cm³ | 0.944 g/cm³ |
| Boiling Point | ~340–350°C | 346.7°C at 760 mmHg |
| Flash Point | ~160–170°C | 167.7°C |
| Refractive Index | ~1.471 | 1.471 |
The similarity in boiling points suggests comparable volatility, while matched refractive indices indicate analogous light-bending properties. The alkyne’s position minimally affects these bulk characteristics but may significantly alter biological interactions due to spatial arrangement differences in binding pockets.
Synthesis and Isolation Challenges
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Alkyne Homologation: Sequential elongation of shorter alkynes using acetylene gas or metal-catalyzed cross-coupling.
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Carboxylic Acid Functionalization: Introducing triple bonds into pre-formed fatty acids through dehydrogenation or elimination reactions .
Isolation challenges arise from the compound’s non-polar nature, necessitating techniques like reverse-phase chromatography or crystallization at low temperatures. The lack of commercial availability further complicates large-scale studies.
Biological Activities and Mechanistic Hypotheses
Although direct evidence is limited, related alkynoic fatty acids exhibit notable bioactivities, suggesting potential pathways for 8-tetradecynoic acid:
Anticancer Properties
Alkynoic acids induce apoptosis in cancer cells via mitochondrial depolarization and reactive oxygen species (ROS) generation. In Aspergillus fumigatus metabolites, structurally related compounds exhibit IC₅₀ values of ~20 µg/mL against HeLa and MCF-7 cells . While 8-tetradecynoic acid’s cytotoxicity is uncharacterized, its potential to inhibit cancer cell proliferation warrants investigation.
Antioxidant Capacity
The conjugated alkyne-carboxylic acid system may scavenge free radicals, as seen in phenolic analogs . ABTS and DPPH assays for related compounds show radical inhibition rates exceeding 70% at 30 mg/mL , suggesting 8-tetradecynoic acid could share redox-modulating properties.
Prospective Applications
Theoretical applications align with observed activities in analogous compounds:
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Antimicrobial Coatings: Incorporation into medical device polymers to prevent biofilm formation.
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Chemotherapeutic Adjuvants: Synergistic use with conventional drugs to enhance cytotoxicity.
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Lipidomics Research: As a stable isotope-labeled internal standard for mass spectrometry.
Research Gaps and Future Directions
Critical unknowns include:
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Synthetic Accessibility: Optimizing routes for gram-scale production.
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In Vitro Bioactivity: Screening against microbial and cancer cell lines.
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Structure-Activity Relationships: Comparing 8- and 9-isomers to elucidate alkyne positioning effects.
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